molecular formula C14H13N5O4 B2881831 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-82-6

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2881831
CAS No.: 899742-82-6
M. Wt: 315.289
InChI Key: JEVCIDJKOIHNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by the presence of a hydroxyethyl group and a nitrophenylmethyl group attached to the pyrazolo[3,4-d]pyrimidin-4-one core structure

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

For example, the compound can undergo oxidation to form corresponding nitro derivatives or reduction to yield amino derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced properties.

Scientific Research Applications

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s chemical properties make it useful in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and nitrophenylmethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as quinazolin-4(3H)-ones and pyrido[1,2-a]pyrimidin-4-ones These compounds share structural similarities but differ in their functional groups and specific chemical properties

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, further highlighting its importance in advancing scientific knowledge and technological innovation.

Biological Activity

The compound 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N5O3\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{3}

This structure features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 4-nitrophenyl group is particularly significant as it often correlates with increased reactivity and biological interactions.

Anticancer Activity

Recent studies have suggested that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Kinase Inhibition : Many pyrazolo-pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, they may target pathways such as the PI3K/Akt and MAPK pathways, crucial for cell proliferation and survival.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrazolo-pyrimidine class. Below are summarized findings from selected research:

StudyCompound TestedBiological ActivityKey Findings
Umesha et al. (2009)Pyrazole derivativesAntioxidant & AntimicrobialShowed significant inhibition against five phytopathogenic fungi .
NCBI Study (2024)Pyrazolo[1,5-a]pyrimidinesAntiviral ActivityIdentified as potent inhibitors against β-coronaviruses .
ACS PublicationsVarious derivativesAnticancer ActivityHighlighted effectiveness in inhibiting cancer cell proliferation through kinase inhibition .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.
  • Metabolism : Preliminary data suggest that metabolic stability may be an issue; however, modifications to the structure could enhance this property.
  • Toxicity : Toxicological assessments are necessary to establish a safety profile before clinical applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c20-6-5-18-13-12(7-16-18)14(21)17(9-15-13)8-10-1-3-11(4-2-10)19(22)23/h1-4,7,9,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCIDJKOIHNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.